Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate
CAS No.: 697739-06-3
Cat. No.: VC15974566
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 697739-06-3 |
|---|---|
| Molecular Formula | C10H9FN2O2 |
| Molecular Weight | 208.19 g/mol |
| IUPAC Name | methyl 6-fluoro-1-methylindazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H9FN2O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,1-2H3 |
| Standard InChI Key | CKTSOTAUTZFNTA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=CC(=C2C=N1)C(=O)OC)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s indazole core consists of a fused benzene and pyrazole ring, with substituents at the 1-, 4-, and 6-positions. The fluorine atom at position 6 enhances electronegativity, while the methyl ester at position 4 contributes to solubility and reactivity. Key structural identifiers include:
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IUPAC Name: Methyl 6-fluoro-1-methylindazole-4-carboxylate
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InChIKey: CKTSOTAUTZFNTA-UHFFFAOYSA-N
Physicochemical Properties
While experimental data on density and melting/boiling points remain limited, computational models predict:
Table 1: Comparative Analysis of Indazole Derivatives
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Indazole Core Formation: Cyclization of substituted phenylhydrazines with carbonyl compounds under acidic conditions.
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Fluorination: Electrophilic fluorination using reagents like Selectfluor® at position 6.
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Esterification: Introduction of the methyl carboxylate group via nucleophilic acyl substitution .
Tin(II) chloride () is often employed as a catalyst to enhance yield (reported >75% in optimized conditions).
Industrial-Scale Manufacturing
Continuous flow reactors are preferred for scalability, offering advantages such as:
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Precise Temperature Control: Minimizes side reactions.
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Reduced Reaction Times: From hours to minutes compared to batch processes.
Applications in Medicinal Chemistry
Enzyme Inhibition
Indazole derivatives exhibit affinity for kinase enzymes:
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Polo-Like Kinase 4 (PLK4): Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate analogs show IC₅₀ values <100 nM in biochemical assays.
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Fibroblast Growth Factor Receptors (FGFRs): Fluorine’s electron-withdrawing effects enhance binding to ATP pockets.
Anticancer Activity
Preliminary studies on structurally similar compounds (e.g., methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate) demonstrate:
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Cytotoxicity: IC₅₀ values of 2–5 µM against HEP3BPN11 (liver) and HL60 (leukemia) cell lines.
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Antiangiogenic Effects: Inhibition of VEGF signaling at 10 µM concentrations.
Future Directions and Challenges
Targeted Drug Delivery
Nanoparticle encapsulation could improve bioavailability, addressing the compound’s moderate solubility (LogP = 1.71) .
Structural Optimization
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